5-methyl-2-(3-nitrophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(3-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by a methyl group at the 5-position and a nitrophenyl group at the 2-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(3-nitrophenyl)-1H-imidazole typically involves the reaction of 3-nitrobenzaldehyde with methylamine and glyoxal in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the imidazole ring. The reaction conditions often include heating the mixture to a temperature range of 80-100°C and maintaining the pH at an acidic level to facilitate the formation of the imidazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Reduction: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-methyl-2-(3-aminophenyl)-1H-imidazole.
Reduction: Formation of 5-methyl-2-(3-nitrosophenyl)-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(3-nitrophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the imidazole ring can coordinate with metal ions or form π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(2-nitrophenyl)-1H-imidazole
- 5-Methyl-2-(4-nitrophenyl)-1H-imidazole
- 2-Phenyl-1H-imidazole
Uniqueness
5-Methyl-2-(3-nitrophenyl)-1H-imidazole is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to other similar compounds.
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-6-11-10(12-7)8-3-2-4-9(5-8)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
YSSXYIFYBATBCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.